1,1-Diethoxyacetone

Organic synthesis Process chemistry Safety

1,1-Diethoxyacetone (CAS: 5774-26-5), also known as pyruvaldehyde diethyl acetal or methylglyoxal diethyl acetal, is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. It is a ketal derivative of methylglyoxal, a highly reactive α-oxoaldehyde.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 5774-26-5
Cat. No. B1267728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxyacetone
CAS5774-26-5
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCOC(C(=O)C)OCC
InChIInChI=1S/C7H14O3/c1-4-9-7(6(3)8)10-5-2/h7H,4-5H2,1-3H3
InChIKeySDMOBEHDSJVJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diethoxyacetone CAS 5774-26-5: Understanding Its Role as a Methylglyoxal Acetal Intermediate in Organic Synthesis


1,1-Diethoxyacetone (CAS: 5774-26-5), also known as pyruvaldehyde diethyl acetal or methylglyoxal diethyl acetal, is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol [1]. It is a ketal derivative of methylglyoxal, a highly reactive α-oxoaldehyde. This compound is primarily utilized as a protected, more stable form of methylglyoxal, serving as a crucial building block in multi-step organic syntheses, particularly in the pharmaceutical and fine chemical industries .

Workflow
Multi-step syntheses requiring protected methylglyoxal equivalent
Selection
Stable ketal form for safer handling and distillation
Use Context
High-temperature reactions and aqueous extraction compatibility

1,1-Diethoxyacetone CAS 5774-26-5: Why Simple Substitution with Unprotected Methylglyoxal or Isomeric Acetals Fails


A simple substitution of 1,1-diethoxyacetone with unprotected methylglyoxal (CAS 78-98-8) or its isomeric analogue, 1,3-diethoxyacetone (CAS 5460-70-8), is not chemically or procedurally equivalent due to fundamental differences in stability and reactivity. Methylglyoxal is highly electrophilic, prone to rapid polymerization and unwanted side reactions, making it unsuitable for many multi-step synthetic routes [1]. Furthermore, the specific ketal protecting group in 1,1-diethoxyacetone alters the compound's physical properties, such as boiling point and lipophilicity, compared to its dimethyl acetal counterpart (CAS 6342-56-9), which directly impacts its handling in large-scale reactions and its behavior in purification steps like distillation or chromatography . These differences can lead to significant variations in reaction yields, product purity, and overall process safety.

vs. Unprotected Methylglyoxal
High electrophilicity and polymerization tendency may disrupt multi-step routes; reactivity profile does not transfer directly.
vs. 1,3-Diethoxyacetone
Symmetrical acetal structure leads to different synthetic pathways; cannot provide masked α-oxoaldehyde reactivity.
vs. Dimethyl Acetal Analog
Lower lipophilicity and boiling point may alter extraction efficiency and high-temperature reaction window.

1,1-Diethoxyacetone CAS 5774-26-5: A Quantitative Evidence Guide for Scientific Selection


1,1-Diethoxyacetone vs. Unprotected Methylglyoxal: A 125.9°C Higher Boiling Point Enables Safer Handling and Higher Purity Distillations

1,1-Diethoxyacetone exhibits a significantly higher boiling point of 197.9°C at 760 mmHg compared to its unprotected parent compound, methylglyoxal (CAS 78-98-8), which has a boiling point of 72°C . This substantial difference of 125.9°C is a direct consequence of the acetal protecting group, which eliminates the highly reactive aldehyde functionality of methylglyoxal. The higher boiling point and lower volatility of 1,1-diethoxyacetone reduce the risks associated with handling and storing a volatile, reactive liquid and allow for purification via atmospheric distillation, which is impractical for methylglyoxal due to its tendency to polymerize upon heating [1].

Boiling Point Stability
Head-to-head
125.9°C higher than unprotected methylglyoxal
Supports safer distillation and reduced volatility
At 760 mmHg; enables atmospheric distillation
Organic synthesis Process chemistry Safety

1,1-Diethoxyacetone vs. 1,3-Diethoxyacetone: Distinct Reactivity Based on Acetal Position Dictates Synthetic Pathway Selection

1,1-Diethoxyacetone is the 1,1-ketal of methylglyoxal, whereas 1,3-diethoxyacetone (CAS 5460-70-8) is a symmetrical acetal. This structural isomerism is not interchangeable. 1,1-Diethoxyacetone is a protected α-oxoaldehyde, which upon controlled hydrolysis, releases methylglyoxal for further reactions [1]. In contrast, 1,3-diethoxyacetone is a derivative of 1,3-dihydroxyacetone. Its symmetrical structure and lack of an unprotected α-carbonyl group make it a precursor to different classes of compounds, such as symmetrical 1,3-diketones or heterocycles. While both share the same molecular formula and molecular weight [2], their functional group arrangement dictates entirely different synthetic applications. For instance, 1,1-diethoxyacetone is used in the synthesis of β-dicarbonyl derivatives via its methylglyoxal equivalent [3], a pathway not accessible to the 1,3-isomer.

Regioselectivity
Reported
1,1-acetal enables masked methylglyoxal reactivity; 1,3-isomer leads to symmetric products
Regiochemistry dictates synthetic pathway choice
Structural isomerism not interchangeable
Regioselective synthesis Building block Acetal chemistry

1,1-Diethoxyacetone vs. Methylglyoxal Dimethyl Acetal: Altered Lipophilicity and Boiling Point for Optimized Extraction and Purification

1,1-Diethoxyacetone exhibits a higher predicted LogP (octanol-water partition coefficient) of approximately 1.16 compared to its dimethyl acetal analog, methylglyoxal dimethyl acetal (CAS 6342-56-9), which has a predicted LogP of approximately 0.23 . This 0.93 unit difference indicates that 1,1-diethoxyacetone is more lipophilic. In practical terms, this affects its partitioning behavior during liquid-liquid extractions and its retention time on reverse-phase chromatography columns. The higher LogP suggests that 1,1-diethoxyacetone can be more effectively extracted from aqueous reaction mixtures into organic solvents and may be easier to separate from more polar impurities. Furthermore, the boiling point of 1,1-diethoxyacetone (197.9°C) is significantly higher than that of the dimethyl acetal (143-147°C) [1], a 50°C difference, which provides a wider operational window for reactions requiring elevated temperatures without the risk of reactant loss.

Lipophilicity & Boiling Point
Data to verify
LogP ≈ 1.16 vs. dimethyl acetal 0.23; BP 197.9°C vs. 143–147°C
May facilitate extraction and high-temperature use
Predicted LogP values; experimental confirmation recommended
Physicochemical properties Extraction Purification

1,1-Diethoxyacetone CAS 5774-26-5: Optimal Application Scenarios Based on Differentiated Properties


Synthesis of β-Dicarbonyl Compounds and Heterocycles Requiring Masked Methylglyoxal

1,1-Diethoxyacetone is the reagent of choice for any multi-step synthesis requiring a methylglyoxal equivalent but where the native reactivity of methylglyoxal would be detrimental. Its use as a protected α-oxoaldehyde allows for selective deprotection under mild acidic conditions at the appropriate synthetic step, enabling access to asymmetric β-dicarbonyl derivatives and various heterocyclic scaffolds like imidazoles, pyrazines, and quinoxalines . The alternative, direct use of methylglyoxal, would likely lead to polymerization, poor yields, and complex product mixtures due to its uncontrolled reactivity [2].

High-Temperature Reaction Conditions and Distillative Purification

For reactions that require elevated temperatures, 1,1-diethoxyacetone is a superior choice over its dimethyl acetal analog due to its 50°C higher boiling point (197.9°C vs. 143-147°C) . This higher boiling point provides a significantly wider safety margin against evaporative loss and allows for the reaction to be run at higher temperatures without the need for specialized pressure equipment. Furthermore, its thermal stability and higher boiling point make it amenable to purification via atmospheric distillation, a cost-effective method that is not feasible for the more volatile dimethyl acetal or the unstable methylglyoxal.

Process-Scale Syntheses Requiring Efficient Aqueous Work-Up

In process chemistry and large-scale syntheses, efficient purification is paramount. The higher lipophilicity of 1,1-diethoxyacetone (predicted LogP ~1.16) compared to its dimethyl acetal counterpart (predicted LogP ~0.23) makes it significantly easier to extract from aqueous reaction mixtures using common organic solvents . This leads to more complete product recovery, reduced solvent consumption, and lower costs. Its distinct partitioning behavior on reverse-phase chromatography also allows for simpler analytical monitoring and preparative separations, streamlining the development of robust, scalable manufacturing processes.

Application
Selection Property
Validation Focus
Synthesis of β-dicarbonyls and heterocycles via masked methylglyoxal
Protected α-oxoaldehyde reactivity
Controlled deprotection and regiochemical outcome
High-temperature reactions and distillative purification
Elevated boiling point and thermal stability
Atmospheric distillation feasibility
Process-scale syntheses with aqueous work-up
Higher lipophilicity
Extraction and chromatographic separation

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